
2-(Butanoyloxy)propane-1,2,3-tricarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Butanoyloxy)propane-1,2,3-tricarboxylic acid: is a tricarboxylic acid derivative. This compound is known for its role as an inhibitor of the enzyme aconitase, which interferes with the Krebs cycle . It is also found in natural products such as mycotoxins and macrocyclic inhibitors .
準備方法
Synthetic Routes and Reaction Conditions: 2-(Butanoyloxy)propane-1,2,3-tricarboxylic acid can be synthesized in two steps from fumaric acid . The first step involves the esterification of fumaric acid to form the corresponding ester, followed by a reaction with butanoic acid under specific conditions to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of fumaric acid as a starting material. The process includes esterification and subsequent reaction with butanoic acid under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: 2-(Butanoyloxy)propane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Chemistry: In chemistry, 2-(Butanoyloxy)propane-1,2,3-tricarboxylic acid is used as a precursor for the synthesis of various organic compounds. It is also employed in the study of enzyme inhibition and metabolic pathways .
Biology: In biological research, this compound is used to study the inhibition of aconitase and its effects on the Krebs cycle. It is also utilized in the investigation of mycotoxins and their biological activities .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of diseases related to metabolic dysfunction .
Industry: Industrially, this compound is used in the production of plasticizers and other chemical intermediates. It is also employed in the synthesis of macrocyclic inhibitors for various applications .
作用機序
2-(Butanoyloxy)propane-1,2,3-tricarboxylic acid exerts its effects by inhibiting the enzyme aconitase. This inhibition interferes with the Krebs cycle, preventing the conversion of citric acid to isocitric acid . The compound binds to aconitase, blocking its active site and thereby disrupting the metabolic pathway .
類似化合物との比較
Citric Acid: Similar in structure but contains a hydroxyl group that 2-(Butanoyloxy)propane-1,2,3-tricarboxylic acid lacks.
Isocitric Acid: Another tricarboxylic acid involved in the Krebs cycle, differing in the arrangement of functional groups.
Aconitic Acid: An intermediate in the Krebs cycle, structurally related but with different functional groups.
Uniqueness: this compound is unique due to its specific inhibitory action on aconitase and its role in disrupting the Krebs cycle. This makes it a valuable tool in biochemical research and industrial applications .
特性
CAS番号 |
278777-48-3 |
|---|---|
分子式 |
C10H14O8 |
分子量 |
262.21 g/mol |
IUPAC名 |
2-butanoyloxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C10H14O8/c1-2-3-8(15)18-10(9(16)17,4-6(11)12)5-7(13)14/h2-5H2,1H3,(H,11,12)(H,13,14)(H,16,17) |
InChIキー |
IPJYAQLGXSFZPA-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)OC(CC(=O)O)(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


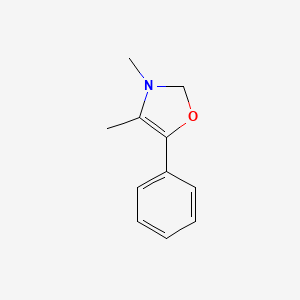
![Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]-](/img/structure/B14257449.png)
![1h-Imidazo[4,5-c][2,7]naphthyridine](/img/structure/B14257450.png)
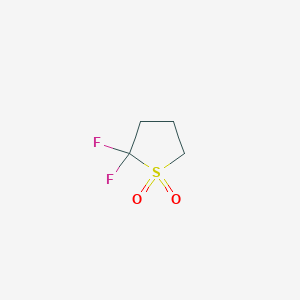
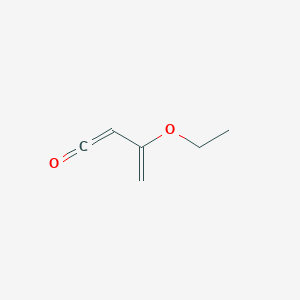

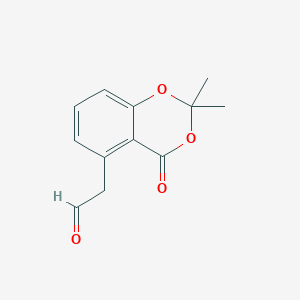
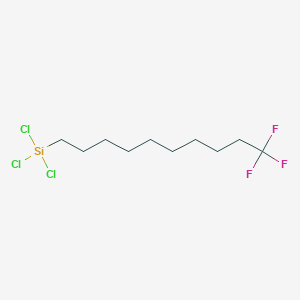
![2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14257465.png)
![2-methoxy-N-[(3S)-nonan-3-yl]aniline](/img/structure/B14257468.png)
![4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14257474.png)
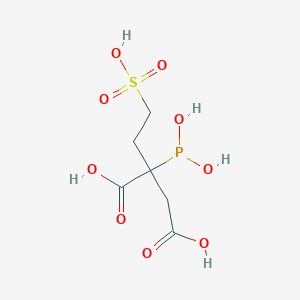
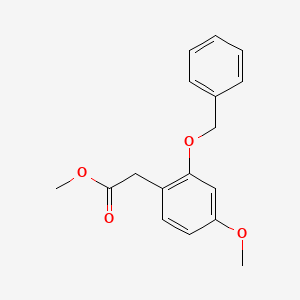
![Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14257493.png)
